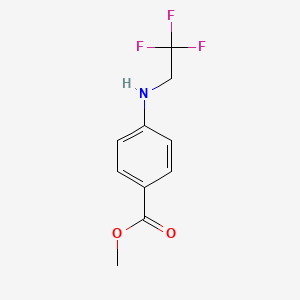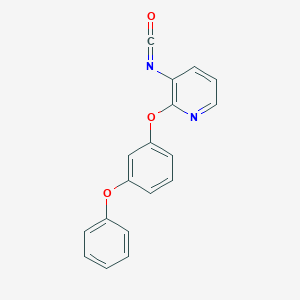![molecular formula C12H18O3 B8619817 3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol](/img/structure/B8619817.png)
3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol
Vue d'ensemble
Description
3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol is an organic compound with a complex structure It is characterized by the presence of a hydroxy group and a methylethyl group attached to a phenyl ring, which is further connected to a propane-1,2-diol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative with an appropriate alkyl halide, followed by the reduction of the resulting intermediate to introduce the hydroxy group. The final step involves the addition of a propane-1,2-diol chain through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance reaction rates and yields. High-pressure reactors and controlled temperature conditions are often employed to ensure the efficient synthesis of the desired product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity to various receptors and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-methylpropiophenone: Similar in structure but with a different functional group arrangement.
Phenol, 2-(1-methylethyl)-: Shares the isopropyl group but lacks the propane-1,2-diol chain.
Propriétés
Formule moléculaire |
C12H18O3 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol |
InChI |
InChI=1S/C12H18O3/c1-12(2,15)10-5-3-9(4-6-10)7-11(14)8-13/h3-6,11,13-15H,7-8H2,1-2H3 |
Clé InChI |
CNOZKCOEBRYPJD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)CC(CO)O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![7-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8619813.png)
